molecular formula C16H21NO5 B13982472 2-(tert-Butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

2-(tert-Butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

Cat. No.: B13982472
M. Wt: 307.34 g/mol
InChI Key: WCKVVHXOUWPNIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(tert-Butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate linkage . This protects the amine from unwanted reactions during subsequent chemical transformations. The Boc group can be selectively removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Similar compounds to 2-(tert-Butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid include other Boc-protected amines and amino acids. These compounds share the common feature of having a Boc group to protect the amine functionality. this compound is unique due to its specific structure and the presence of additional functional groups, such as the methoxy and carboxylic acid groups . This makes it particularly useful in the synthesis of complex organic molecules and bioactive compounds .

Properties

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid

InChI

InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-6-5-10-8-13(21-4)12(14(18)19)7-11(10)9-17/h7-8H,5-6,9H2,1-4H3,(H,18,19)

InChI Key

WCKVVHXOUWPNIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)C(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.